molecular formula C27H44N2O3 B10851856 N-hydroxy-4-(2-oleamidoethyl)benzamide

N-hydroxy-4-(2-oleamidoethyl)benzamide

Cat. No.: B10851856
M. Wt: 444.6 g/mol
InChI Key: NGQCNQPGVUJPCK-KTKRTIGZSA-N
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Description

These compounds typically feature a benzamide core substituted with a hydroxamic acid (-NHOH) group at the para position and a variable side chain for enhanced target binding and pharmacokinetics . The "oleamidoethyl" moiety suggests a long-chain unsaturated fatty acid derivative, which could influence membrane permeability and selectivity. Though absent in the evidence, analogs with similar substitution patterns (e.g., phenylpropanamido, urea-linked, or heterocyclic substituents) provide critical insights into structure-activity relationships (SAR) and biological performance.

Properties

Molecular Formula

C27H44N2O3

Molecular Weight

444.6 g/mol

IUPAC Name

N-hydroxy-4-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]benzamide

InChI

InChI=1S/C27H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-23-22-24-18-20-25(21-19-24)27(31)29-32/h9-10,18-21,32H,2-8,11-17,22-23H2,1H3,(H,28,30)(H,29,31)/b10-9-

InChI Key

NGQCNQPGVUJPCK-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CC=C(C=C1)C(=O)NO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC=C(C=C1)C(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-4-(2-oleamidoethyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-4-(2-oleamidoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-hydroxy-4-(2-oleamidoethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It serves as an inhibitor in biochemical pathways, particularly in the inhibition of enzymes like histone deacetylases.

    Medicine: It has potential therapeutic applications, including its use in cancer treatment as an inhibitor of tumor growth.

    Industry: It is used in the production of pharmaceuticals, plastics, and other industrial products

Mechanism of Action

The mechanism of action of N-hydroxy-4-(2-oleamidoethyl)benzamide involves its role as an inhibitor of specific enzymes. For instance, it inhibits histone deacetylases, which are involved in the regulation of gene expression. By inhibiting these enzymes, the compound can induce apoptosis in tumor cells and inhibit tumor growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Urea-Linked Derivatives

Compounds with urea linkers exhibit moderate-to-high HDAC inhibitory activity and melanoma cell growth suppression (Table 1). For example:

  • 5b (N-Hydroxy-4-((1-(3-hydroxypropyl)-3-(2-methoxyphenyl)ureido)methyl)benzamide) shows 84% yield and confirmed HDAC6 inhibition .
  • 5c (4-((1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)ureido)methyl)-N-hydroxybenzamide) demonstrates 57% yield and improved cytotoxicity in melanoma models .

Key Findings :

  • Urea linkers enhance solubility and hydrogen bonding with HDAC catalytic pockets.
  • Bulky substituents (e.g., indole in 5c ) correlate with increased antiproliferative activity but may reduce synthetic yields.
Table 1: Urea-Linked Derivatives
Compound Substituent Yield (%) Key Activity Reference
5b 3-hydroxypropyl, 2-methoxyphenyl 84 HDAC6 inhibition
5c Indole-ethyl, 2-methoxyphenyl 57 Melanoma cell growth suppression
5d 4-hydroxyphenethyl 63 Moderate HDAC affinity

Phenoxazine and Benzofuran Derivatives

Phenoxazine-bearing compounds (e.g., 12c, 18) show variable yields (21–90%) and HDAC isoform selectivity (Table 2):

  • Benzofuran derivatives like EP2785704 (patented) combine with FOLFOX for synergistic anticancer effects .

Key Findings :

  • Phenoxazine cores improve DNA intercalation but may increase cytotoxicity.
  • Halogenation (e.g., bromo in 12c ) enhances binding to HDAC catalytic zinc ions.
Table 2: Phenoxazine/Benzofuran Derivatives
Compound Substituent Yield (%) Activity Reference
12c 3-bromo-phenoxazine 73 HDAC inhibition
EP2785704 Benzofuran-dimethylaminomethyl N/A Synergy with FOLFOX in cancer therapy

Phenylpropanamido Derivatives

Derivatives like 5j (N-hydroxy-4-(3-phenylpropanamido)benzamide) demonstrate potent HDAC inhibition and breast cancer suppression:

  • 5j shows nanomolar IC50 values against HDACs and reduces tumor growth in xenograft models .
  • HPAPB (N-hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide) exhibits lower toxicity (LD50 = 1.29 g/kg) than SAHA (LD50 = 0.77 g/kg) with comparable efficacy .

Key Findings :

  • Phenylpropanamido chains balance lipophilicity and target engagement.
  • Substitution at the benzamide nitrogen (e.g., p-tolyl in HPAPB ) reduces metabolic degradation .

Heterocyclic and Aromatic Derivatives

  • AR-42 (HDAC-42) : Targets HDAC1/2/3/7/8 with a 3-methyl-2-phenylbutyryl group, showing broad-spectrum antitumor activity .
  • 35a: A monoterpene-based hydroxamic acid with neuroprotective effects in Alzheimer’s models via HDAC6 and antioxidant pathways .
Table 3: Heterocyclic Derivatives
Compound Substituent Activity Reference
AR-42 3-methyl-2-phenylbutyryl Pan-HDAC inhibition
35a Monoterpene-cyclohexenyl Neuroprotection, HDAC6/8 inhibition

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